molecular formula C25H19Cl3N2O3 B2609109 3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide CAS No. 303797-86-6

3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide

Cat. No.: B2609109
CAS No.: 303797-86-6
M. Wt: 501.79
InChI Key: IMJMVZRCBFRVAR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features multiple functional groups, including chlorinated aromatic rings and a phthalimide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the butyl chain: The phthalimide intermediate can be alkylated using a suitable butyl halide in the presence of a base.

    Coupling with the benzamide core: The final step involves coupling the phthalimide-butyl intermediate with 3,5-dichloro-4-chlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(4-chlorophenyl)benzamide: Lacks the phthalimide and butyl groups, resulting in different chemical properties.

    N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Lacks the dichloro substitution on the benzamide core.

    3,5-dichloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Lacks the 4-chlorophenyl group.

Uniqueness

The presence of multiple functional groups in 3,5-dichloro-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

3,5-dichloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl3N2O3/c26-17-7-9-20(10-8-17)29(23(31)16-13-18(27)15-19(28)14-16)11-3-4-12-30-24(32)21-5-1-2-6-22(21)25(30)33/h1-2,5-10,13-15H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJMVZRCBFRVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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